molecular formula C20H23NO B3645535 N-{[1,1'-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE

N-{[1,1'-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE

Cat. No.: B3645535
M. Wt: 293.4 g/mol
InChI Key: KVFSRDODPVIDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE is an organic compound that features a biphenyl moiety linked to a cyclohexylacetamide group. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules. The biphenyl structure consists of two benzene rings connected at the 1,1’ positions, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE typically involves the coupling of a biphenyl derivative with a cyclohexylacetamide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a biphenyl boronic acid with a cyclohexylacetamide halide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biphenyl quinones, biphenyl diols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, biphenyl derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-2-CYCLOHEXYLACETAMIDE is unique due to the presence of the cyclohexylacetamide group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other biphenyl derivatives .

Properties

IUPAC Name

2-cyclohexyl-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(15-16-9-3-1-4-10-16)21-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSRDODPVIDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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